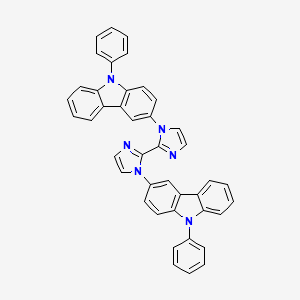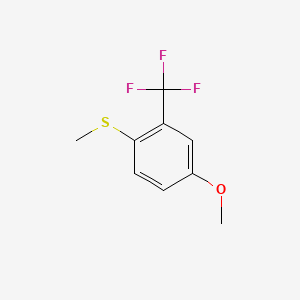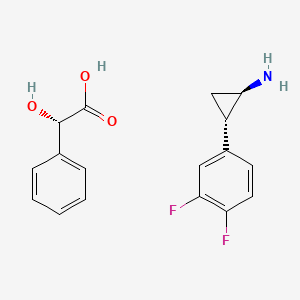
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid is a compound that consists of two distinct chemical entities The first part, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, is a cyclopropane derivative with amine functionality, while the second part, (2S)-2-hydroxy-2-phenylacetic acid, is a hydroxy acid with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry.
The preparation of (2S)-2-hydroxy-2-phenylacetic acid can be achieved through various methods, including the oxidation of phenylacetic acid derivatives or the hydrolysis of corresponding esters. The reaction conditions often involve the use of oxidizing agents, acidic or basic conditions, and specific solvents.
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in (2S)-2-hydroxy-2-phenylacetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The amine group in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be reduced to form primary amines or other derivatives.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S)-2-hydroxy-2-phenylacetic acid may yield phenylglyoxylic acid, while reduction of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may yield corresponding primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
These compounds are used as intermediates in organic synthesis, enabling the construction of more complex molecules. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, these compounds may be investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive molecules.
Medicine
In medicinal chemistry, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, these compounds may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific molecular targets and pathways. For example, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may interact with specific receptors or enzymes, leading to modulation of biological processes. Similarly, (2S)-2-hydroxy-2-phenylacetic acid may act as a precursor for the synthesis of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives with different substituents.
- (2S)-2-hydroxy-2-phenylacetic acid can be compared with other hydroxy acids, such as glycolic acid or lactic acid.
Uniqueness
The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. For example, the presence of difluorophenyl and cyclopropane moieties in (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine may result in unique interactions with biological targets.
Eigenschaften
Molekularformel |
C17H17F2NO3 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;7-/m00/s1 |
InChI-Schlüssel |
GUESUQPLVFMJIT-XGHKJPITSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


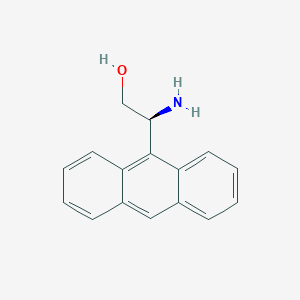

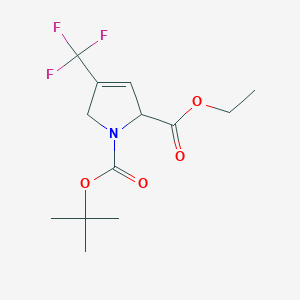
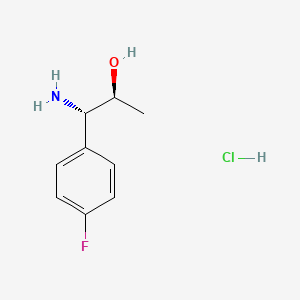

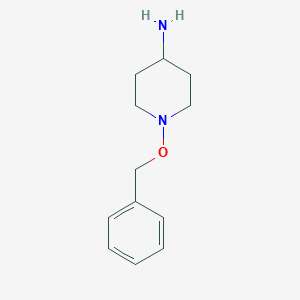

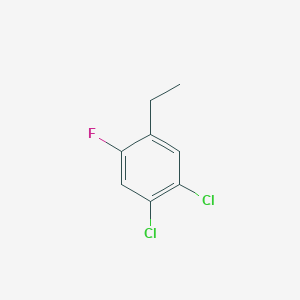
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
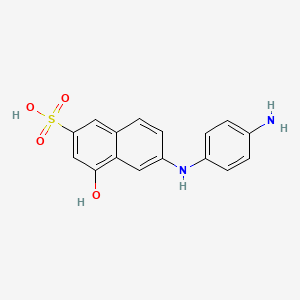

![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
